molecular formula C7H6ClFN2 B8184430 4-Chloro-2-cyclopropyl-5-fluoropyrimidine

4-Chloro-2-cyclopropyl-5-fluoropyrimidine

Cat. No.: B8184430
M. Wt: 172.59 g/mol
InChI Key: MNWWETMREUGHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropyl-5-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of chlorine, cyclopropyl, and fluorine substituents on the pyrimidine ring, which impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-5-fluoropyrimidine typically involves the nucleophilic substitution of a halogenated pyrimidine precursor. One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclopropyl-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium alkoxides, amines, and thiols in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Pyrimidine N-oxides.

    Reduction Products: Dihydropyrimidines.

    Coupling Products: Biaryl or vinyl-substituted pyrimidines.

Scientific Research Applications

4-Chloro-2-cyclopropyl-5-fluoropyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antiviral properties due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5-fluoropyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-cyclopropyl-5-fluoropyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological activities .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2/c8-6-5(9)3-10-7(11-6)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWWETMREUGHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.